1-(4-chlorobenzyl)-3-methylurea
Description
1-(4-Chlorobenzyl)-3-methylurea is a substituted urea derivative characterized by a 4-chlorobenzyl group attached to the urea backbone and a methyl substituent on the adjacent nitrogen. This compound has garnered attention in pharmacological and agrochemical research due to its structural versatility.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-11-9(13)12-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAYRAHLBHKAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870023 | |
| Record name | N-[(4-Chlorophenyl)methyl]-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13278-62-1 | |
| Record name | NSC75937 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(4-Chlorophenyl)methyl]-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-3-methylurea can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with methylurea in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-3-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the benzyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield compounds with additional functional groups such as carboxylic acids or aldehydes.
Reduction Products: Reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: It can be used in the production of agrochemicals and other industrial products due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-methylurea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Halogenation: The 4-chlorobenzyl group in the target compound enhances lipophilicity compared to non-halogenated analogs like 1-benzyl-3-methylurea (). However, DCPMU’s 3,4-dichlorophenyl group increases environmental persistence due to reduced biodegradability ().
- Methoxy Modifications: Methoxy-substituted ureas (e.g., Chlorbromuron) exhibit altered electronic properties, influencing herbicidal efficacy ().
Pharmacological Potential
- Kinase Inhibition: this compound’s maleimide derivative (MI-1) shows antineoplastic activity by targeting kinase pathways ().
- Analgesic and Anticancer Candidates : Compound 3 (), a structurally complex urea derivative, highlights the role of extended aromatic systems in pain management, a feature absent in the target compound.
Environmental Impact
- Pesticide Metabolites : Both this compound and DCPMU are linked to pesticide degradation (). However, DCPMU’s dichlorophenyl group correlates with higher bioaccumulation risks ().
Data-Driven Comparison of Molecular Properties
| Property | This compound | DCPMU | Chlorbromuron |
|---|---|---|---|
| Rotatable Bonds | 3 | 2 | 4 |
| Polar Surface Area | ~55 Ų | ~50 Ų | ~75 Ų |
| logP (Predicted) | 2.8 | 3.1 | 3.5 |
Notes:
- Lower polar surface area (<140 Ų) and rotatable bonds (<10) in all compounds suggest favorable oral bioavailability ().
Biological Activity
1-(4-Chlorobenzyl)-3-methylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound is characterized by its urea functional group, which is known for its ability to interact with various biological targets. The compound can be synthesized through several methods, often involving the reaction of 4-chlorobenzylamine with methyl isocyanate. This synthesis pathway allows for the introduction of the chlorobenzyl moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of these targets, leading to various biological effects such as:
- Antimicrobial Activity : The compound has shown efficacy against a range of bacteria and fungi. For instance, it exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
- Anticancer Properties : Research indicates that this compound may act as an anticancer agent by inhibiting cell proliferation in various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDAMB-231 .
Antimicrobial Studies
A study conducted on the antimicrobial properties of this compound revealed its effectiveness against multiple strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1 below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Acinetobacter baumannii | 40 |
| Mycobacterium tuberculosis | 40 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In another study focusing on the anticancer potential of this compound, it was tested against several cancer cell lines. The cytotoxicity results are detailed in Table 2:
| Cell Line | GI50 (µM) |
|---|---|
| A-498 | 14.46 |
| NCI-H23 | 13.97 |
| MCF-7 | 11.35 |
| MDAMB-231 | 11.58 |
| A-549 | 15.77 |
The data indicates that this compound exhibits promising cytotoxic effects, warranting further investigation into its mechanisms and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
